benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate
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Overview
Description
Benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is a complex organic compound that features a pyran ring substituted with various functional groups, including an amino group, a cyano group, a methyl group, and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . This method utilizes disulfonic acid imidazolium chloroaluminate as a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are often employed. The use of heterogeneous catalysts and solvent-free conditions are preferred to minimize environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines can be used under basic conditions.
Major Products
Oxidation: Benzylic alcohols or ketones.
Reduction: Primary amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to certain proteins by forming hydrogen bonds and other interactions . The compound’s various functional groups allow it to participate in multiple pathways, potentially leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl and cyano groups, used in the synthesis of benzimidazoles.
6-Amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles: Similar pyran structure with different substituents.
Uniqueness
Benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and binding properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H17F3N2O3 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C22H17F3N2O3/c1-13-18(21(28)29-12-14-5-3-2-4-6-14)19(17(11-26)20(27)30-13)15-7-9-16(10-8-15)22(23,24)25/h2-10,19H,12,27H2,1H3 |
InChI Key |
FAVPWIOAYOWVSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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